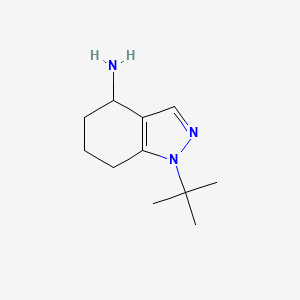

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Description

Structural and Molecular Characterization

Nomenclature and Constitutional Features

IUPAC Naming and Trivial Designations

The systematic nomenclature of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is officially designated as this compound, reflecting its structural organization with the tert-butyl group attached to position 1 of the indazole ring system and an amino group positioned at the 4-carbon of the tetrahydro ring structure. Alternative chemical nomenclature systems have also been employed to describe this compound, including systematic names that emphasize different structural aspects of the molecule.

The constitutional framework consists of a bicyclic system where a cyclohexane ring is fused to a pyrazole ring, creating the characteristic tetrahydroindazole core structure. The presence of the tert-butyl substituent at the nitrogen-1 position provides steric hindrance that influences the molecule's three-dimensional configuration and chemical reactivity patterns. The amino functional group at position 4 of the saturated ring introduces nucleophilic character to the molecule, contributing to its potential for chemical modifications and biological interactions.

Chemical databases have recorded this compound under the Chemical Abstracts Service registry number 1181826-14-1, providing a unique identifier for literature searches and commercial sourcing. The systematic naming convention ensures unambiguous identification of the compound in scientific literature and regulatory documentation, facilitating clear communication within the scientific community regarding this specific molecular entity.

Molecular Formula and Isotopic Composition

The molecular formula of this compound is C₁₁H₁₉N₃, representing a composition of eleven carbon atoms, nineteen hydrogen atoms, and three nitrogen atoms. This molecular composition yields a calculated molecular weight of 193.29 grams per mole, placing the compound within the range typical for small organic molecules with pharmaceutical relevance. The molecular formula indicates a relatively high hydrogen-to-carbon ratio, consistent with the saturated nature of the cyclohexane portion of the bicyclic system.

The isotopic composition of the compound under standard conditions reflects the natural abundance distributions of carbon, hydrogen, and nitrogen isotopes. Carbon-13 isotopes constitute approximately 1.1% of the total carbon content, while nitrogen-15 isotopes represent about 0.37% of the nitrogen atoms present in the molecule. These isotopic variations can be exploited in nuclear magnetic resonance spectroscopy studies to elucidate structural details and monitor chemical transformations involving the compound.

Mass spectrometric analysis confirms the molecular ion peak corresponding to the expected molecular weight, with characteristic fragmentation patterns that reflect the structural features of the tetrahydroindazole scaffold. The molecular formula provides essential information for stoichiometric calculations in synthetic procedures and analytical method development, serving as a fundamental parameter for quality control and purity assessment protocols.

Tautomerism and Conformational Analysis

Indazole derivatives, including tetrahydroindazole compounds, exhibit complex tautomeric behavior that significantly influences their chemical and biological properties. The indazole ring system can exist in multiple tautomeric forms, with the 1H-tautomer generally being the most thermodynamically stable form under standard conditions. Computational studies using density functional theory calculations have demonstrated that the 1H-indazole tautomer predominates over the 2H-form in both gas phase and solution environments.

The presence of the tert-butyl substituent at position 1 of the indazole ring effectively locks the compound in the 1H-tautomeric form, preventing tautomeric interconversion that might otherwise occur in unsubstituted indazole systems. This structural constraint simplifies the tautomeric landscape and provides enhanced stability to the molecular configuration. The amino group at position 4 of the tetrahydro ring does not participate directly in tautomeric equilibria but can influence the electronic distribution within the molecule through inductive and resonance effects.

Conformational analysis reveals that the tetrahydroindazole system adopts a relatively rigid bicyclic structure, with the cyclohexane ring preferentially existing in chair conformations to minimize steric interactions. The tert-butyl group at nitrogen-1 occupies an equatorial-like position to reduce unfavorable steric contacts with adjacent ring substituents. Molecular modeling studies suggest that the amino group at position 4 can adopt different orientations depending on the specific chair conformation of the cyclohexane ring, leading to conformational isomers with slightly different energetic stabilities.

Crystallographic Data and Solid-State Structure

While specific crystallographic data for this compound were not directly available in the search results, structural studies of related indazole derivatives provide insight into the solid-state organization of similar compounds. X-ray crystallographic investigations of indazole-containing molecules typically reveal planar or near-planar indazole ring systems with characteristic bond lengths and angles that reflect the aromatic character of the pyrazole portion.

The solid-state structure of tetrahydroindazole derivatives generally shows the cyclohexane ring adopting chair conformations with substituents positioned to minimize steric repulsions. Intermolecular interactions in the crystal lattice often involve hydrogen bonding between amino groups and nitrogen atoms of adjacent molecules, creating extended network structures that contribute to crystal stability. The tert-butyl group typically occupies positions that avoid unfavorable intermolecular contacts while maximizing van der Waals interactions.

Crystal packing arrangements for indazole derivatives frequently display centrosymmetric dimers linked through various types of hydrogen bonding interactions. The amino functionality in this compound is expected to participate in similar intermolecular hydrogen bonding networks, potentially forming N-H···N interactions with neighboring molecules in the crystal structure. These structural features influence the physical properties of the solid material, including melting point, solubility characteristics, and mechanical properties.

Comparative analysis with structurally related compounds suggests that the solid-state structure would exhibit typical indazole geometric parameters, with nitrogen-nitrogen bond distances of approximately 1.35-1.40 Angstroms and carbon-nitrogen distances ranging from 1.32-1.38 Angstroms depending on the specific position within the ring system. The tetrahydro portion would display standard tetrahedral carbon geometries with carbon-carbon bond lengths near 1.54 Angstroms and carbon-nitrogen distances of approximately 1.47 Angstroms for the amino substituent.

Properties

IUPAC Name |

1-tert-butyl-4,5,6,7-tetrahydroindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-11(2,3)14-10-6-4-5-9(12)8(10)7-13-14/h7,9H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIAQZASAMBYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclohexane-1,3-dione Derivatives and Hydrazine Cyclization

One prominent method involves the transformation of cyclohexane-1,3-dione into the target compound through a sequence of condensation and cyclization reactions:

Step 1: Cyclohexane-1,3-dione is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 2-((dimethylamino)methylene)cyclohexane-1,3-dione with an 85% yield.

Step 2: This intermediate is treated with tert-butyl hydrazine hydrochloride in the presence of catalytic p-toluenesulfonic acid (PTSA) in tert-butanol at 120 °C, resulting in the formation of 1-(tert-butyl)-1,5,6,7-tetrahydro-4H-indazol-4-one with an 80% yield.

Step 3: Subsequent bromination with N-bromosuccinimide (NBS) and further transformations lead to the amine derivative 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.

This method is advantageous due to relatively high yields and the use of accessible starting materials. The cyclization step is crucial for constructing the indazole ring system with the tert-butyl substituent at the nitrogen atom.

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclohexane-1,3-dione + DMF-DMA → 2-((dimethylamino)methylene)cyclohexane-1,3-dione | Room temperature | 85 |

| 2 | Intermediate + tert-butyl hydrazine hydrochloride, PTSA, t-BuOH, 120 °C | Heating at 120 °C | 80 |

| 3 | Bromination + amination steps | NBS bromination, further amination | Not specified |

Reference: Chemistry & Biology Interface Journal, 2024

Reductive Amination of Nitro Precursors

Another approach involves the reduction of nitro-substituted precursors to the corresponding amine:

Starting Material: tert-butyl 4-nitropiperazine-1-carboxylate

Reduction: The nitro compound is reduced using zinc powder and ammonium chloride in a mixture of tetrahydrofuran (THF) and water at room temperature for 30 minutes.

Workup: The reaction mixture is filtered and extracted to isolate tert-butyl 4-aminopiperazine-1-carboxylate with an 83% yield.

This intermediate can be further elaborated to the target indazole amine via coupling and cyclization reactions.

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| Reduction | Nitro compound + Zn + NH4Cl in THF/H2O | Room temperature, 0.5 h | 83 |

Reference: Ambeed Product Information, 2020

Coupling Reactions Using Carbodiimide-Mediated Amide Bond Formation

The tert-butyl 4-aminopiperazine-1-carboxylate intermediate can be coupled with carboxylic acid derivatives using carbodiimide chemistry:

Reagents: 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (HOBt), and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature.

Procedure: The amine and acid are stirred overnight, followed by concentration and purification by column chromatography.

Outcome: The coupling product is obtained with yields up to 88%, characterized by NMR spectroscopy.

This method is useful for attaching functional groups to the piperazine ring, which can be further transformed into the indazole amine framework.

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| Coupling | Amine + acid + EDC·HCl + HOBt + DMAP in DCM | Room temperature, overnight | 88 |

Reference: Ambeed Product Information, 2020

Bromination and Thiourea-Mediated Cyclization

For derivatives such as 6-tert-butyl-5,6-dihydro-4H-thiazolo[4,5-e]indazol-2-amine, a related compound, the following steps are reported:

Bromination: The indazol-4-one intermediate is brominated using N-bromosuccinimide (NBS).

Cyclization: The brominated intermediate is reacted with thiourea in a mixture of N-methyl-2-pyrrolidone (NMP) and isopropanol (IPA) at reflux (80 °C) for 7 hours.

Isolation: The product is isolated by filtration and washing, yielding 83% of the thiazolo-indazole derivative.

Though this method targets a slightly different compound, it demonstrates a cyclization strategy relevant to the preparation of substituted indazole amines.

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Indazol-4-one + NBS | Room temperature | Not specified |

| Cyclization | Brominated intermediate + thiourea in NMP/IPA | Reflux at 80 °C, 7 h | 83 |

Reference: Chemistry & Biology Interface Journal, 2024

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Cyclohexane-1,3-dione route | Condensation, hydrazine cyclization, bromination, amination | DMF-DMA, tert-butyl hydrazine hydrochloride, PTSA, NBS | 80-85% (initial steps) | Efficient ring construction |

| Nitro reduction | Reduction of nitro precursor | Zn, NH4Cl, THF/H2O | 83% | Provides amine intermediate |

| Carbodiimide coupling | Amide bond formation | EDC·HCl, HOBt, DMAP, DCM | 88% | For functionalization |

| Bromination and thiourea cyclization | Halogenation and heterocycle formation | NBS, thiourea, NMP/IPA reflux | 83% (related derivatives) | Cyclization strategy |

Detailed Research Findings and Analysis

The cyclohexane-1,3-dione approach is well-documented and provides a high-yielding route to the indazole core with the tert-butyl substituent. The use of DMF-DMA facilitates the formation of a reactive intermediate that readily undergoes hydrazine-mediated cyclization.

The reductive amination of nitro precursors is a practical method to introduce the amine functionality on a piperazine ring, which can be further elaborated to the target compound. The use of zinc and ammonium chloride is a classical and cost-effective reduction system.

Carbodiimide-mediated coupling is a versatile technique for attaching various substituents to the amine intermediate, allowing for structural diversification and optimization of properties.

The bromination and thiourea cyclization method, while applied to related thiazolo-indazole derivatives, illustrates a useful cyclization strategy that could be adapted for the synthesis of this compound analogs.

Chemical Reactions Analysis

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert it into different reduced forms using reagents such as lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Cyclization: The compound can participate in cyclization reactions to form more complex ring structures

Common reagents and conditions used in these reactions include acids, bases, solvents like toluene or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Phenyl Ring Substitutions

- 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (C₁₃H₁₅FN₃) Activity: Demonstrated potent inhibition of DHODH, with IC₅₀ values in the nanomolar range, and anti-tumor effects in preclinical models . Key Feature: Fluorine at the 2-position enhances metabolic stability and binding affinity through electronic effects.

1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (C₁₄H₁₇N₃)

Alkyl and Cycloalkyl Substitutions

- 1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (C₉H₁₅N₃) Physicochemical Properties: Predicted collision cross-section (CCS) of 135.9 Ų for [M+H]⁺, suggesting moderate polarity . Comparison: Smaller alkyl groups (ethyl vs.

1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (C₁₆H₂₀N₃)

Modifications at the Amine Position

N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (C₉H₁₅N₃)

N-(1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloroacetamide hydrochloride (C₁₃H₂₁Cl₂N₃O)

Salt Forms and Solubility

Research Implications

- Steric Effects : The tert-butyl group in the target compound provides steric bulk, likely improving selectivity for specific enzyme pockets compared to smaller substituents (e.g., ethyl or methyl) .

- Electron-Withdrawing Groups : Fluorine substituents enhance binding through dipole interactions and metabolic stability .

- Salt Forms : Dihydrochloride salts address solubility challenges, critical for in vivo efficacy .

Future studies should explore hybrid derivatives (e.g., combining tert-butyl with fluorine) to optimize potency and pharmacokinetics.

Biological Activity

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : CHN

- Molecular Weight : 193.29 g/mol

- CAS Number : 1181826-14-1

- Physical Form : Oil

- Purity : 95% .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of indazole derivatives. Although specific data on this compound is limited, compounds with similar structures have shown promising results:

- PLK4 Inhibition : Some indazole derivatives have been identified as potent inhibitors of PLK4 (Polo-like kinase 4), with IC values in the nanomolar range. For instance, compound CFI-400945 demonstrated effective inhibition of tumor growth in mouse models .

The biological activity of indazole derivatives often involves their interaction with various kinases and pathways associated with cancer progression:

- Inhibition of Kinases : Indazole compounds have shown the ability to selectively inhibit kinases involved in cell proliferation and survival.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications at specific positions can significantly influence its biological activity. SAR studies indicate that substituents at the 4 and 6 positions of the indazole ring are crucial for enhancing inhibitory activities against various targets .

Recent Advances

A review article published in Molecules discusses various indazole-containing derivatives and their biological activities. The authors emphasize that modifications to the indazole core can lead to significant improvements in potency against cancer cell lines .

Table: Summary of Biological Activities of Indazole Derivatives

| Compound | Target | IC (nM) | Effect |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | Tumor growth inhibition |

| Compound 82a | Pim Kinases | 0.4 - 1.1 | Antiproliferative |

| Compound 93 | Bcr-Abl | 8.3 - 1.3 | Selective inhibition |

Q & A

Q. Critical parameters :

- Temperature control (e.g., exothermic reactions during alkylation require cooling).

- Catalyst selection (e.g., palladium for cross-coupling steps).

- Purification methods (column chromatography or recrystallization) to isolate the product from regioisomers .

Advanced: How can reaction conditions be optimized for high-throughput synthesis of this compound?

Advanced optimization strategies include:

- Factorial design of experiments (DoE) to identify interactions between variables (e.g., solvent polarity, temperature, catalyst loading) .

- Flow chemistry for precise control of residence time and heat transfer in continuous synthesis.

- Machine learning-guided parameter tuning using historical reaction data to predict optimal conditions .

Q. Example optimization table :

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reaction Temp. | 60–120°C | 90°C | +25% yield |

| Catalyst Loading | 1–5 mol% | 3 mol% | Reduces side products |

| Solvent | DMF, THF, EtOH | THF | Improves solubility |

Basic: What spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

- NMR : - and -NMR to confirm the tert-butyl group (δ ~1.2 ppm for ) and amine protons (δ ~2.5 ppm).

- Mass Spectrometry : ESI+ (e.g., m/z 220 [M+H]+) to verify molecular weight .

- IR Spectroscopy : Peaks at ~3350 cm (N-H stretch) and ~1600 cm (C=N stretch) .

Advanced: How does X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

X-ray crystallography provides definitive 3D structural data , crucial for:

- Assigning ring puckering in the tetrahydroindazole core.

- Confirming the tert-butyl group’s spatial orientation, which affects biological target binding.

- Resolving regioisomeric ambiguities (e.g., distinguishing N1 vs. N2 substitution) .

Basic: What biological targets are commonly associated with tetrahydroindazole derivatives like this compound?

These compounds often target:

- Kinases (e.g., CDK inhibitors for cancer).

- GPCRs (e.g., serotonin receptors for neurological disorders).

- Enzymes like dihydroorotate dehydrogenase (DHODH) in anti-inflammatory/anti-tumor studies .

Advanced: How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across analogs?

Q. SAR strategies :

- Systematic substitution : Compare tert-butyl with ethyl, isopropyl, or aryl groups to assess steric/electronic effects.

- Pharmacophore modeling : Identify critical hydrogen-bonding or hydrophobic interactions using tools like Schrödinger’s Phase.

- In vitro assays : Measure IC shifts against DHODH or kinase panels to link structural features (e.g., tert-butyl’s bulk) to activity .

Q. Example SAR data :

| Substituent | DHODH IC (nM) | Solubility (mg/mL) |

|---|---|---|

| tert-Butyl | 12 ± 2 | 0.8 |

| Isopropyl | 45 ± 5 | 1.2 |

| Phenyl | >1000 | 0.3 |

Basic: What safety protocols are recommended for handling this compound in the lab?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile intermediates.

- Waste disposal : Segregate halogenated waste (if brominated analogs are synthesized) and neutralize amines before disposal .

Advanced: How can computational models predict metabolic stability and toxicity early in development?

- ADMET prediction : Tools like SwissADME assess logP, bioavailability, and cytochrome P450 interactions.

- Molecular dynamics simulations : Model binding to metabolic enzymes (e.g., CYP3A4) to predict oxidation sites.

- ToxCast profiling : Screen for off-target effects using EPA’s ToxCast database .

Basic: What are the stability profiles of this compound under varying storage conditions?

- Short-term : Stable at room temperature in inert atmospheres (N) for 6 months.

- Long-term : Store at -20°C in amber vials to prevent light-induced degradation.

- Decomposition products : Monitor via HPLC for amine oxidation (e.g., nitroso derivatives) .

Advanced: How do solvent polarity and pH impact the compound’s reactivity in downstream functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.